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Compound of Interest

Compound Name: Lufotrelvir

Cat. No.: B8198245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a 3CL

protease inhibitor for the potential treatment of COVID-19. It is a phosphate prodrug that is

metabolized in vivo to its active form, PF-00835231. This document provides a detailed

protocol for the synthesis and purification of Lufotrelvir, based on published process

development literature. The synthesis involves a convergent approach, featuring a key amide

coupling, a Claisen condensation, and a final phosphorylation step. Purification is achieved

through a sophisticated crystallization sequence involving the formation of specific solvates to

ensure high purity.

Introduction
Lufotrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro),

an enzyme essential for viral replication. As a phosphate prodrug, Lufotrelvir is designed for

intravenous administration and is rapidly converted to the active moiety, PF-00835231, by

alkaline phosphatases. The development of a robust and scalable synthesis and purification

process is crucial for enabling clinical studies and potential future manufacturing. The protocols

outlined below are intended to provide researchers with a comprehensive guide to producing

high-purity Lufotrelvir in a laboratory setting.
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Synthesis of Lufotrelvir
The synthesis of Lufotrelvir can be broken down into three main stages:

Synthesis of the active moiety, PF-00835231.

Phosphorylation of PF-00835231 to form a di-tert-butyl protected intermediate.

Deprotection to yield the final Lufotrelvir product.

The synthesis of the key intermediate PF-00835231 involves an amide coupling followed by a

Claisen condensation.

Materials and Reagents
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Reagent Supplier Grade

4-methoxy-1H-indole-2-

carboxylic acid
Commercial Sources Reagent Grade

L-Leucinamide derivative Synthesized N/A

Propylphosphonic anhydride

(T3P®)
Commercial Sources Synthesis Grade

Pyridine Commercial Sources Anhydrous

Chloroacetic acid Commercial Sources Reagent Grade

Lithium bis(trimethylsilyl)amide

(LiHMDS)
Commercial Sources 1.0 M in THF

Di-tert-butyl N,N-

diisopropylphosphoramidite
Commercial Sources Synthesis Grade

Tetrazole Commercial Sources Synthesis Grade

Hydrogen peroxide (H₂O₂) Commercial Sources 30% aqueous solution

Trifluoroacetic acid (TFA) Commercial Sources Reagent Grade

Dichloromethane (DCM) Commercial Sources Anhydrous

Tetrahydrofuran (THF) Commercial Sources Anhydrous

Methyl ethyl ketone (MEK) Commercial Sources ACS Grade

Dimethyl sulfoxide (DMSO) Commercial Sources Anhydrous

Experimental Protocols
1. Amide Coupling to form Peptide Backbone

This step involves the coupling of 4-methoxy-1H-indole-2-carboxylic acid with a suitable L-

leucinamide derivative to form the core peptide structure of the molecule. The use of

propylphosphonic anhydride (T3P®) in the presence of pyridine is an effective method for this

transformation, known to minimize epimerization.
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Protocol:

Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and the L-leucinamide derivative

(1.05 eq) in anhydrous dichloromethane (DCM).

Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.

Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture,

maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

progress by TLC or LC-MS.

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude amide product.

The crude product can be purified by flash chromatography on silica gel.

2. Claisen Condensation

The Claisen condensation is used to introduce a chloromethyl ketone functionality, which is a

key structural feature for the protease inhibitor activity.

Protocol:

Dissolve the amide product from the previous step (1.0 eq) and chloroacetic acid (2.0 eq)

in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of LiHMDS (1.0 M in THF, 4.0 eq) to the reaction mixture,

maintaining the temperature below -70 °C.

Stir the reaction at -78 °C for 2-3 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure to obtain the crude

chloromethyl ketone intermediate, which is the active moiety PF-00835231.

3. Phosphorylation of PF-00835231

The active molecule PF-00835231 is converted to the phosphate prodrug Lufotrelvir in a two-

step process involving phosphorylation and deprotection.

Protocol for Phosphorylation:

Dissolve PF-00835231 (1.0 eq) in anhydrous THF and cool to 0 °C.

Add tetrazole (1.5 eq) followed by the dropwise addition of di-tert-butyl N,N-

diisopropylphosphoramidite (1.2 eq).

Allow the reaction to warm to room temperature and stir for 2 hours.

Cool the reaction back to 0 °C and add a 30% aqueous solution of hydrogen peroxide

(H₂O₂) to oxidize the phosphite to a phosphate.

Stir for an additional hour at 0 °C.

Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl

acetate.

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the

crude di-tert-butyl protected phosphate intermediate.

Protocol for Deprotection:

Dissolve the crude protected phosphate intermediate in DCM and cool to 0 °C.
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Add trifluoroacetic acid (TFA) (10 eq) dropwise.

Stir the reaction at 0 °C for 2-4 hours until deprotection is complete (monitored by LC-MS).

Concentrate the reaction mixture under reduced pressure to remove excess TFA and

DCM.

The crude Lufotrelvir is then taken up for purification.

Quantitative Data Summary
Step Product Yield (%) Purity (%) Reference

Phosphorylation

Di-tert-butyl

protected

Lufotrelvir

91% (over 2

steps with

oxidation)

>95% (crude)

Deprotection Lufotrelvir 54% >90% (crude)

Purification of Lufotrelvir
The purification of Lufotrelvir is critical to control process-related impurities and is achieved

through an elaborate crystallization sequence involving the formation of a methyl ethyl ketone

(MEK) solvate, a dimethyl sulfoxide (DMSO) solvate, and finally a hydrate form.

Experimental Protocols
1. Formation of the MEK Solvate

Protocol:

Dissolve the crude Lufotrelvir in a minimal amount of hot methyl ethyl ketone (MEK).

Allow the solution to cool slowly to room temperature.

Further cool the solution to 0-5 °C and hold for several hours to facilitate crystallization.

Collect the crystalline solid by filtration, wash with cold MEK, and dry under vacuum.

2. Formation of the DMSO Solvate
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The DMSO solvate has been identified as a stable form for long-term storage.

Protocol:

Dissolve the MEK solvate of Lufotrelvir in a minimal amount of dimethyl sulfoxide

(DMSO) at an elevated temperature (e.g., 50-60 °C).

Slowly add an anti-solvent, such as water or isopropanol, until the solution becomes

turbid.

Allow the solution to cool to room temperature with gentle stirring.

Collect the precipitated DMSO solvate by filtration, wash with the anti-solvent, and dry

under vacuum.

3. Formation of the Hydrate

The final step often involves the formation of a hydrate to yield the desired polymorphic form of

the active pharmaceutical ingredient.

Protocol:

Suspend the DMSO solvate in water or a mixture of water and a water-miscible organic

solvent (e.g., ethanol).

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to

allow for the solvent-mediated transformation to the hydrate form.

Collect the crystalline hydrate by filtration, wash with water, and dry under controlled

humidity conditions.

Diagrams
Lufotrelvir Synthesis Workflow
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Caption: Overall synthetic workflow for Lufotrelvir.

Lufotrelvir Purification Workflow
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of Lufotrelvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198245#protocol-for-lufotrelvir-synthesis-and-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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